molecular formula C15H16N6O6 B14945353 2-{5-[2-(morpholin-4-ylcarbonyl)phenoxy]-3-nitro-1H-1,2,4-triazol-1-yl}acetamide

2-{5-[2-(morpholin-4-ylcarbonyl)phenoxy]-3-nitro-1H-1,2,4-triazol-1-yl}acetamide

Cat. No.: B14945353
M. Wt: 376.32 g/mol
InChI Key: QTGYPUPQGKHIKQ-UHFFFAOYSA-N
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Description

2-{5-[2-(morpholin-4-ylcarbonyl)phenoxy]-3-nitro-1H-1,2,4-triazol-1-yl}acetamide is a complex organic compound with a unique structure that combines several functional groups, including a morpholine ring, a nitro group, and a triazole ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[2-(morpholin-4-ylcarbonyl)phenoxy]-3-nitro-1H-1,2,4-triazol-1-yl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Morpholine Derivative: The initial step involves the reaction of morpholine with a suitable acylating agent to form the morpholin-4-ylcarbonyl derivative.

    Nitration: The next step involves the nitration of the phenyl ring to introduce the nitro group.

    Triazole Formation: The triazole ring is formed through a cyclization reaction involving a suitable precursor.

    Coupling Reaction: Finally, the triazole derivative is coupled with the morpholin-4-ylcarbonyl phenyl derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

2-{5-[2-(morpholin-4-ylcarbonyl)phenoxy]-3-nitro-1H-1,2,4-triazol-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-{5-[2-(morpholin-4-ylcarbonyl)phenoxy]-3-nitro-1H-1,2,4-triazol-1-yl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{5-[2-(morpholin-4-ylcarbonyl)phenoxy]-3-nitro-1H-1,2,4-triazol-1-yl}acetamide involves its interaction with specific molecular targets. The compound’s nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The triazole ring can also interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-{5-[2-(morpholin-4-ylcarbonyl)phenoxy]-3-nitro-1H-1,2,4-triazol-1-yl}acetamide: Unique due to its combination of functional groups.

    2-{5-[2-(morpholin-4-ylcarbonyl)phenoxy]-3-amino-1H-1,2,4-triazol-1-yl}acetamide: Similar structure but with an amino group instead of a nitro group.

    2-{5-[2-(morpholin-4-ylcarbonyl)phenoxy]-3-chloro-1H-1,2,4-triazol-1-yl}acetamide: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

The presence of the nitro group in this compound imparts unique chemical reactivity and potential biological activity, distinguishing it from similar compounds with different substituents.

Properties

Molecular Formula

C15H16N6O6

Molecular Weight

376.32 g/mol

IUPAC Name

2-[5-[2-(morpholine-4-carbonyl)phenoxy]-3-nitro-1,2,4-triazol-1-yl]acetamide

InChI

InChI=1S/C15H16N6O6/c16-12(22)9-20-15(17-14(18-20)21(24)25)27-11-4-2-1-3-10(11)13(23)19-5-7-26-8-6-19/h1-4H,5-9H2,(H2,16,22)

InChI Key

QTGYPUPQGKHIKQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2=CC=CC=C2OC3=NC(=NN3CC(=O)N)[N+](=O)[O-]

Origin of Product

United States

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